4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and a sulfamoyl group attached to a 4-methylphenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in cell growth and differentiation .
Mode of Action
This compound: interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of This compound with β-catenin affects the Wnt signaling pathway . The degradation of β-catenin leads to the inhibition of the Wnt signaling pathway, which can result in the suppression of cell growth and differentiation .
Result of Action
The molecular effect of This compound is the degradation of β-catenin . On a cellular level, this leads to the inhibition of the Wnt signaling pathway, potentially suppressing cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid are not fully understood. It is known to be involved in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are not well documented. It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of 4-methylbenzoic acid followed by a coupling reaction with 4-methylphenylamine. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid
- 4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid
- 4-Methyl-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Uniqueness
4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and sulfamoyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-7-13(8-4-10)16-21(19,20)14-9-12(15(17)18)6-5-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUSUKXNYGTBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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